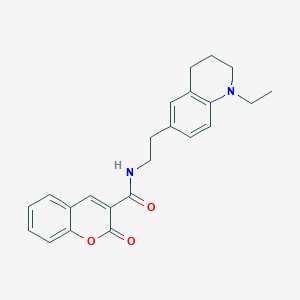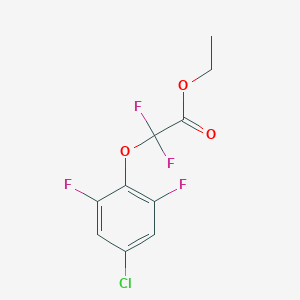
Ethyl acetoacetyl(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl acetoacetyl(methyl)carbamate is a complex organic compound. It contains a total of 25 bonds, including 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 (thio-) carbamate(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 imide(s) (-thio) .
Synthesis Analysis
The synthesis of similar compounds, such as Ethyl carbamate, involves the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Molecular Structure Analysis
The molecular structure of Ethyl acetoacetyl(methyl)carbamate includes 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 (thio-) carbamate(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 imide(s) (-thio) .Chemical Reactions Analysis
Ethyl carbamate, a related compound, is formed in the fermentation, distillation, and storage stage . It is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical And Chemical Properties Analysis
Ethyl carbamate, a related compound, is a colorless, odorless compound. It is an ester of carbamic acid and a white solid . It has a molar mass of 89.094 g·mol −1, a density of 1.056 g cm −3, a melting point of 46 to 50 °C, and a boiling point of 182 to 185 °C .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Ethyl acetoacetyl(methyl)carbamate and similar carbamate compounds are frequently analyzed in fruits, vegetables, and environmental samples due to their use as pesticides and potential environmental contaminants. Techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC/MS/MS) are developed for high throughput analysis of N-methyl carbamate pesticides in food products, emphasizing the need for efficient detection methods due to health concerns associated with pesticide residues (Goto et al., 2006).
Cancer Research
Carbamates, including Ethyl acetoacetyl(methyl)carbamate, have been investigated for their carcinogenic potential. Studies have been conducted on their ability to induce sister chromatid exchanges (SCEs) in various tissues, serving as a marker for genetic damage and carcinogenicity. For instance, the ethyl ester of carbamic acid has been examined for its ability to induce SCEs in alveolar macrophages, bone marrow, and regenerating liver cells of mice, correlating with known carcinogenic activities (Cheng et al., 1981).
Environmental Science
In environmental science, the focus is on the degradation and toxicity of carbamate pesticides like Ethyl acetoacetyl(methyl)carbamate. Microbial degradation of carbamates such as Carbofuran in contaminated environments is of particular interest due to their toxic effects on non-target organisms and potential to contaminate water sources. Studies highlight microbial enzymes' role in degrading carbamates, suggesting eco-friendly bioremediation strategies (Mishra et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl acetoacetyl(methyl)carbamate, like other carbamates, primarily targets the Shiga-like toxin 1 subunit B . This target is a part of bacteriophage H30, which is a type of virus that infects bacteria .
Mode of Action
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate can influence its activity .
Biochemical Pathways
The acetyl CoA pathway is a key biochemical pathway affected by carbamates . This pathway is involved in the metabolism of acetate, a major end product of bacterial fermentation in the gut . The ATP-requiring enzymatic conversion of acetate and CoA to acetyl-CoA is an evolutionarily ancient and conserved metabolic pathway . This metabolic pathway provides a sensitive measure of cellular energy charge and can be useful for fine-tuning anabolic and catabolic processes .
Pharmacokinetics
It’s known that carbamates, in general, can be absorbed, distributed, metabolized, and eliminated by the body . The specific ADME properties of Ethyl acetoacetyl(methyl)carbamate and their impact on bioavailability remain to be elucidated.
Result of Action
Carbamates, including Ethyl acetoacetyl(methyl)carbamate, are known to be genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . They can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Action Environment
The action of Ethyl acetoacetyl(methyl)carbamate can be influenced by various environmental factors. For instance, it occurs at low levels, from ng/L to mg/L, in many fermented foods and beverages . High levels of Ethyl acetoacetyl(methyl)carbamate can be found in distilled spirits at concentrations ranging from 0.01 to 12 mg/L depending on the origin of the spirit . Therefore, the dietary and environmental context can significantly influence the action, efficacy, and stability of Ethyl acetoacetyl(methyl)carbamate.
Eigenschaften
IUPAC Name |
ethyl N-methyl-N-(3-oxobutanoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-4-13-8(12)9(3)7(11)5-6(2)10/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXZLYROVQRQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

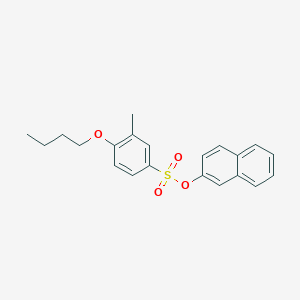
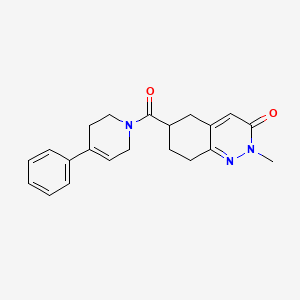

![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965227.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)
![2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)
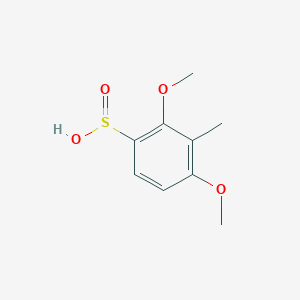

![1-[2-(4-Chlorophenyl)cyclopropyl]-1-ethanone](/img/structure/B2965233.png)
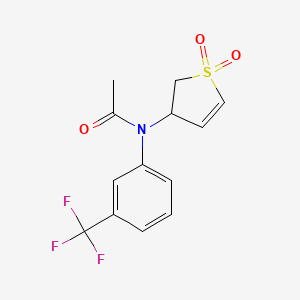
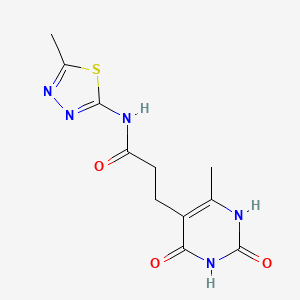
![N-(3-methyl-4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2965242.png)
